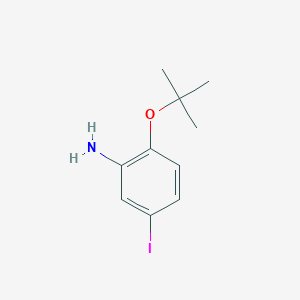

2-(Tert-butoxy)-5-iodoaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14INO |

|---|---|

Molecular Weight |

291.13 g/mol |

IUPAC Name |

5-iodo-2-[(2-methylpropan-2-yl)oxy]aniline |

InChI |

InChI=1S/C10H14INO/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,12H2,1-3H3 |

InChI Key |

HBILPVBFMQJOPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=C1)I)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butoxy 5 Iodoaniline and Substituted Iodoanilines

Established Direct and Indirect Synthetic Routes

The preparation of specifically substituted iodoanilines often requires multi-step sequences that carefully control the introduction of each functional group to achieve the desired regiochemistry.

Iodination Strategies for Aniline (B41778) Derivatives

The direct iodination of aniline and its derivatives is a fundamental electrophilic aromatic substitution reaction. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, the high reactivity can lead to multiple iodinations and oxidation side reactions.

Common iodinating agents include molecular iodine (I₂), N-Iodosuccinimide (NIS), and iodine monochloride (ICl). The reaction conditions can be tuned to favor specific isomers. For instance, a protocol for the selective para-iodination of various aniline derivatives involves reacting the substrate with molecular iodine in a pyridine/dioxane mixture at 0°C. researchgate.net Another approach utilizes NIS in the solid state, which offers high yields and selectivity with short reaction times. researchgate.net The choice of solvent and reagent is critical; for example, metal-free electrophilic iodination of aniline analogues has been achieved with high yields at room temperature using MTBE as a solvent. researchgate.net The relative rates of iodination are influenced by other substituents on the aniline ring, with electron-donating groups generally increasing the reaction rate. sci-hub.se

Introduction of the Tert-butoxy (B1229062) Group

The tert-butoxy group is typically introduced onto an aromatic ring via Williamson ether synthesis, which involves the reaction of a phenoxide with a tert-butylating agent. For a precursor like 2-aminophenol, the more nucleophilic phenoxide can be formed under basic conditions and subsequently reacted with a reagent such as tert-butyl bromide or isobutylene (B52900) in the presence of an acid catalyst.

To synthesize 2-(tert-butoxy)-5-iodoaniline, a plausible precursor would be 5-iodo-2-aminophenol. The phenolic hydroxyl group would be deprotonated using a suitable base to form the corresponding phenoxide, which is then alkylated. The amine group may require temporary protection (e.g., as an acetamide) during this step to prevent side reactions, followed by a deprotection step to yield the final aniline.

Sequential Functionalization Approaches

Achieving the specific substitution pattern of this compound necessitates a carefully planned sequence of reactions to ensure correct regiochemical outcomes. A direct, single-step synthesis is highly improbable due to the directing effects of the functional groups. A logical multi-step pathway would involve starting with a precursor that already contains some of the required functionality in the correct positions.

One hypothetical, yet chemically sound, sequence is as follows:

Nitration: Start with 4-iodophenol (B32979) and introduce a nitro group. The hydroxyl group is an ortho, para-director, leading to the formation of 4-iodo-2-nitrophenol (B1595747).

Etherification: Convert the hydroxyl group of 4-iodo-2-nitrophenol to a tert-butoxy ether. This is achieved by reacting it with a tert-butylating agent like isobutylene under acidic catalysis, yielding 1-(tert-butoxy)-4-iodo-2-nitrobenzene.

Reduction: Reduce the nitro group to an amino group. This transformation is commonly accomplished using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation, to afford the target molecule, this compound.

This sequential approach highlights the importance of strategic functional group interconversion and the use of precursor molecules to control the final substitution pattern.

Advanced Synthetic Strategies and Improvements

Recent advancements in synthetic methodology have focused on developing more efficient, selective, and environmentally benign routes to substituted iodoanilines, including transition-metal-free and decarboxylative approaches.

Transition-Metal-Free Iodination Methods

While many modern syntheses rely on transition-metal catalysts, several powerful metal-free alternatives have been developed. nih.gov One notable method provides a metal-free synthesis of aryl iodides directly from anilines in a one-pot reaction, serving as a convenient alternative to the classic Sandmeyer reaction. nih.gov This process involves the in-situ formation of a diazonium salt from the aniline, which then undergoes iodination via halogen abstraction from diiodomethane. nih.gov The reaction is characterized by short reaction times, a simple workup, and insensitivity to moisture and air, avoiding the need for isolating the often-unstable diazonium salt intermediates. nih.gov

Decarboxylative Iodination of Anthranilic Acid Precursors

A highly effective and regioselective strategy for the synthesis of 2-iodoanilines involves the decarboxylative iodination of readily available anthranilic acids (2-aminobenzoic acids). rsc.orgrsc.org This method is particularly advantageous as it is transition-metal-free and base-free, proceeding with inexpensive potassium iodide (KI) and molecular iodine (I₂) as the iodine source under an oxygen atmosphere. rsc.orgrsc.org The reaction is scalable, tolerates a wide range of functional groups on the aromatic ring, and consistently produces 2-iodoanilines in satisfactory to excellent yields. rsc.orgrsc.org

The reaction is believed to proceed through a radical pathway, with oxygen playing a crucial role in the transformation. rsc.org This protocol has been successfully applied to a variety of substituted anthranilic acids, demonstrating its broad utility. rsc.org

Table 1: Decarboxylative Iodination of Substituted Anthranilic Acids to 2-Iodoanilines rsc.org

This table presents data on the synthesis of various 2-iodoanilines from their corresponding anthranilic acid precursors using a transition-metal-free decarboxylative iodination method. The yields demonstrate the efficiency and functional group tolerance of the reaction.

| Starting Anthranilic Acid | Product | Yield (%) |

| 2-Amino-5-bromobenzoic acid | 5-Bromo-2-iodoaniline | 77 |

| 2-Amino-5-chlorobenzoic acid | 5-Chloro-2-iodoaniline | 75 |

| 2-Amino-5-fluorobenzoic acid | 5-Fluoro-2-iodoaniline | 85 |

| 2-Amino-5-methylbenzoic acid | 2-Iodo-5-methylaniline | 81 |

| 2-Amino-5-methoxybenzoic acid | 2-Iodo-5-methoxyaniline | 52 |

| 2-Amino-4-chlorobenzoic acid | 4-Chloro-2-iodoaniline | 68 |

| 2-Amino-4-fluorobenzoic acid | 4-Fluoro-2-iodoaniline | 70 |

| 2-Aminobenzoic acid | 2-Iodoaniline (B362364) | 90 |

Stereoselective and Regioselective Synthesis of Precursors

The synthesis of specifically substituted iodoanilines, such as this compound, hinges on the precise control of substituent placement on the aromatic ring, a concept known as regioselectivity. The bulky tert-butoxy group and the iodo group's positions are not accidental; they are directed by the synthetic route chosen for the aniline precursor.

The directing effects of substituents on the aniline ring are paramount. The amino group (-NH₂) and the tert-butoxy group (-O-tBu) are both strong activating, ortho, para-directing groups. In the synthesis of this compound, the precursor is typically 2-(tert-butoxy)aniline. The iodination of this precursor is directed to the positions ortho and para to the two activating groups. The position para to the powerful amino-directing group (and meta to the tert-butoxy group) is the most electronically favored site for electrophilic substitution. This leads to the desired 5-iodo constitutional isomer.

Methods for the regioselective iodination of anilines often employ specific reagents to control where the iodine atom is introduced. manac-inc.co.jp For aniline derivatives with an occupied para-position, iodination occurs selectively at the ortho-position. ajol.info Conversely, for derivatives with open para-positions, reagents and conditions can be chosen to heavily favor iodination at this site. researchgate.net For instance, reacting aniline derivatives with molecular iodine in a pyridine/dioxane mixture at low temperatures has been shown to achieve controlled para-iodination. researchgate.net Another approach uses 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate, which provides excellent yields of para-iodoanilines from ortho- or meta-substituted anilines. ajol.info

While this compound itself is achiral, the principles of stereoselective synthesis become critical when chiral centers are present in the precursors or substituents. escholarship.org For example, palladium-catalyzed intramolecular additions of aryl iodides to carbonyl groups can proceed with high stereoselectivity, transferring the configuration of the starting ketone to the cyclized product. beilstein-journals.orgnih.gov Such strategies are crucial in the synthesis of complex, polycyclic molecules where iodoaniline moieties are incorporated. beilstein-journals.orgnih.gov

Green Chemistry and Sustainable Synthesis Considerations

Modern synthetic chemistry places a strong emphasis on sustainability. The production of this compound and related compounds is increasingly being evaluated through the lens of green chemistry, focusing on reducing waste, avoiding hazardous materials, and improving efficiency.

Solvent-Free or Environmentally Benign Solvent Systems

A key principle of green chemistry is the reduction or elimination of volatile and toxic organic solvents. Research has demonstrated the feasibility of performing iodination reactions under solvent-free conditions or in environmentally benign solvent systems like water or deep eutectic solvents (DESs). nih.govmdpi.comresearchgate.net

Solvent-free iodination of activated aromatic compounds, including aniline, can be achieved efficiently using elemental iodine with an oxidizing agent like the urea-hydrogen peroxide (UHP) adduct. nih.govrsc.org This solid-state reaction minimizes waste and avoids the need for solvent purification and disposal. Similarly, the reagent 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate has been successfully used for the regioselective iodination of aryl amines under solvent-free conditions at room temperature. ajol.info Another approach involves the iodine-catalyzed direct arylthiation of substituted anilines with thiols, which also proceeds under solvent-free conditions. acs.org

Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. mdpi.com Although many organic compounds have low solubility in water, phase-transfer catalysts can be employed to facilitate reactions between immiscible reagents. rsc.org For example, the synthesis of 2-aminobenzothiazoles from 2-iodoaniline has been demonstrated in water using an iron catalyst and a phase-transfer agent, with the aqueous media being recyclable. rsc.org Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also emerging as effective and green reaction media. mdpi.com They can act as both the solvent and catalyst, as shown in the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones from 5-iodoanthranilic acid. mdpi.com

Table 1: Comparison of Solvent Systems in the Synthesis of Iodoaniline Derivatives and Related Heterocycles This table provides examples of different solvent systems and their effectiveness in related synthetic transformations.

| Reaction Type | Reagents | Solvent | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Iodination of Aniline | Aniline, I₂, UHP | Solvent-Free | Urea-H₂O₂ | High | nih.govrsc.org |

| Iodination of Aryl Amines | Aryl Amine, DBDABCODCI | Solvent-Free | Room Temperature | Good-Excellent | ajol.info |

| Tandem reaction of 2-iodoaniline | 2-Iodoaniline, Isothiocyanate | Water | FeCl₃, Phase-Transfer Catalyst | High | rsc.org |

| Cyclocarbonylation | o-Iodoaniline, Isocyanate | Toluene (B28343) | Pd(OAc)₂, dppp | 87% | acs.org |

| Cyclization | o-Bromoaniline, Nitrile | tert-Amyl Alcohol | CuI, K₂CO₃ | 98% | rsc.org |

| Quinazolinone Synthesis | 5-Iodoanthranilic acid, Isothiocyanate | Choline chloride:urea (DES) | 80 °C | High | mdpi.com |

Catalytic vs. Stoichiometric Reagent Use

A move from stoichiometric reagents to catalytic systems is a cornerstone of green synthesis, as it dramatically reduces waste. Traditional iodination often requires stoichiometric amounts of an iodinating agent and an oxidant. manac-inc.co.jp Modern methods, however, increasingly rely on catalysts that can be used in small quantities and often recycled.

Palladium-catalyzed reactions, such as the Larock indole (B1671886) synthesis, are prime examples of catalytic efficiency in constructing complex molecules from iodoaniline precursors. ub.edu These reactions use a catalytic amount of a palladium complex to achieve high yields and regioselectivity. ub.edu Heterogeneous palladium catalysts, where the catalyst is supported on a solid material like MCM-41, offer the additional green advantage of easy separation from the reaction mixture and recyclability, often for multiple cycles without significant loss of activity. organic-chemistry.org

Copper-catalyzed reactions have also proven effective and offer a more economical alternative to palladium. researchgate.net Ligand-free, copper-catalyzed cyclization reactions of o-haloanilines with nitriles have been developed, providing an efficient route to benzimidazoles. rsc.org Iodine itself can act as a catalyst. For instance, molecular iodine catalyzes the direct arylthiation of anilines under metal-free conditions, and iodine(III) species can catalyze oxidative cyclization reactions with as little as 1 mol% of an iodobenzene (B50100) precatalyst. acs.orgnih.gov

Table 2: Comparison of Catalytic and Stoichiometric Approaches This table highlights the shift from waste-producing stoichiometric methods to more efficient catalytic syntheses.

| Transformation | Approach | Reagent/Catalyst System | Key Advantage | Reference |

|---|---|---|---|---|

| Iodination | Stoichiometric | I₂ / Oxidant (e.g., UHP) | Simple, effective for activated rings | nih.gov |

| Iodination | Catalytic | Iodobenzene (1 mol%) / Selectfluor | Low catalyst loading, mild conditions | nih.gov |

| Arylthiation | Catalytic | I₂ (15 mol%) / DTBP | Metal-free, solvent-free | acs.org |

| Cyclization | Catalytic | CuI (10 mol%) / K₂CO₃ | Ligand-free, high yield | rsc.org |

| Carbonylative Cyclization | Catalytic | Heterogeneous Pd(OAc)₂ | Recyclable catalyst, high atom economy | organic-chemistry.org |

| C-N Bond Formation | Stoichiometric (Mediator) | Hypervalent Iodine Reagent | Releases stoichiometric iodoarene byproduct | beilstein-journals.org |

Atom Economy and Reaction Efficiency Analysis

Atom economy is a fundamental green chemistry metric that measures how many atoms from the starting materials are incorporated into the final product. Reactions with high atom economy, like additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts.

The synthesis of complex heterocycles from iodoanilines via palladium-catalyzed cascade or domino reactions often exhibits high atom economy. researchgate.net For example, the Larock heteroannulation incorporates the majority of atoms from the o-iodoaniline and the alkyne into the final indole product. ub.edu Similarly, palladium-catalyzed carbonylative cyclizations that incorporate carbon monoxide into the final structure are highly atom-economical. organic-chemistry.org

Reaction efficiency is also assessed by metrics like yield, E-Factor (Environmental Factor, ratio of waste to product), and Reaction Mass Efficiency (RME). Syntheses of iodoaniline derivatives that utilize recyclable catalysts, solvent-free conditions, or water as a solvent generally have much lower E-Factors and higher RMEs than traditional methods that involve hazardous solvents and stoichiometric waste. rsc.orgorganic-chemistry.org For instance, a catalyst-free synthesis of benzothiazolethiones from o-iodoanilines was highlighted for its eco-friendly nature and good isolated yields, implying favorable efficiency metrics. rsc.org

Reactivity and Mechanistic Investigations of 2 Tert Butoxy 5 Iodoaniline in Complex Organic Transformations

Carbon-Carbon (C-C) Bond Formation Reactions

The versatile nature of 2-(tert-butoxy)-5-iodoaniline as a building block in organic synthesis is prominently highlighted in its participation in various carbon-carbon bond-forming reactions. These transformations are crucial for the construction of complex molecular architectures found in pharmaceuticals, natural products, and materials science. Among the most significant of these are palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of new C-C bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis stands as a cornerstone of modern organic synthesis, and this compound is an excellent substrate for several such transformations. The presence of the iodo group at the 5-position provides a reactive handle for oxidative addition to a palladium(0) center, initiating the catalytic cycle. The tert-butoxy (B1229062) and amino groups, in turn, influence the electronic properties and reactivity of the molecule.

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction has been extensively utilized in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in a wide array of functional molecules. researchgate.net The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

The efficiency of the Sonogashira coupling is highly dependent on the catalytic system employed, which includes the palladium source, ligands, and in many cases, a copper(I) co-catalyst.

Palladium and Copper Catalysts: A common catalytic system for the Sonogashira coupling involves a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst such as PdCl₂(PPh₃)₂ or Pd(OAc)₂. libretexts.orgmdpi.com Copper(I) salts, typically copper(I) iodide (CuI), are frequently used as co-catalysts to facilitate the reaction by forming a copper acetylide intermediate, which increases the rate of the reaction. wikipedia.orghes-so.ch However, copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.orgasianpubs.org

Ligand Effects: The choice of ligand is critical in stabilizing the palladium catalyst and modulating its reactivity. Phosphine (B1218219) ligands are commonly employed, with triphenylphosphine (B44618) (PPh₃) being a conventional choice. libretexts.orgmdpi.com The use of bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition. libretexts.org N-Heterocyclic carbenes (NHCs) have also emerged as effective ligands, offering strong σ-donation and good steric bulk, which can lead to highly stable and active catalysts. wikipedia.orgmdpi.com In some systems, the amine base can also act as a ligand. researchgate.net The development of air-stable precatalysts, such as [DTBNpP]Pd(crotyl)Cl (where DTBNpP is di-tert-butylneopentylphosphine), has enabled room-temperature, copper-free Sonogashira couplings with broad functional group tolerance. nih.gov

The table below summarizes various catalytic systems used in Sonogashira coupling reactions.

| Catalyst System Component | Examples | Role |

| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Copper Co-catalyst | CuI | Activates the alkyne by forming a copper acetylide. wikipedia.org |

| Ligands | PPh₃, P(t-Bu)₃, Xantphos, N-Heterocyclic Carbenes (NHCs) | Stabilizes the palladium center and influences its reactivity. libretexts.orgmdpi.commdpi.com |

| Base | Et₃N, DBU, Cs₂CO₃, K₂CO₃ | Neutralizes the HX produced and can deprotonate the alkyne. |

| Solvent | DMF, THF, Acetonitrile, Ethanol | Provides the reaction medium. |

The generally accepted mechanism for the copper-cocatalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgnumberanalytics.com

Palladium Cycle :

Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl iodide, in this case, this compound, to a palladium(0) complex. This step forms a palladium(II) intermediate. wikipedia.orgnumberanalytics.com

Transmetalation : The palladium(II) intermediate then undergoes transmetalation with a copper(I) acetylide, which is formed in the copper cycle. This step transfers the alkynyl group from copper to palladium, generating a palladium(II)-alkynyl complex and regenerating the copper(I) catalyst. numberanalytics.comrsc.org

Reductive Elimination : The final step is the reductive elimination of the coupled product (an arylalkyne) from the palladium(II)-alkynyl complex. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. numberanalytics.comrsc.org

Copper Cycle :

The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. wikipedia.org This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium(II) complex.

In copper-free Sonogashira reactions , the mechanism is slightly different. After the oxidative addition of the aryl halide to the palladium(0) catalyst, a π-alkyne-palladium complex is formed. Subsequent deprotonation of the alkyne by the base leads to a palladium acetylide, which then undergoes reductive elimination to yield the product. libretexts.orgrsc.org

The Sonogashira coupling is known for its broad substrate scope and tolerance of a wide variety of functional groups, making it a highly versatile tool in organic synthesis. wikipedia.orgresearchgate.net

Aryl Halides: The reactivity of the aryl halide in the oxidative addition step generally follows the order I > Br > Cl > OTf. wikipedia.orgmdpi.com As this compound possesses a highly reactive C-I bond, it is an excellent substrate for Sonogashira coupling, often reacting under mild conditions.

Terminal Alkynes: A diverse range of terminal alkynes can be successfully coupled with this compound. This includes aryl-, vinyl-, alkyl-, and silyl-substituted alkynes. nih.gov The reaction generally tolerates various functional groups on the alkyne partner, such as esters, ketones, and hydroxyl groups. However, highly reactive groups may require protection. For instance, the use of trimethylsilylacetylene (B32187) is common, with the trimethylsilyl (B98337) group serving as a protecting group that can be removed in situ or in a subsequent step. wikipedia.org

Functional Group Tolerance: One of the key advantages of the Sonogashira reaction is its compatibility with a wide array of functional groups on both the aryl halide and the alkyne. This is largely due to the mild reaction conditions often employed. wikipedia.org For this compound, the tert-butoxy and aniline (B41778) functionalities are generally well-tolerated. Research has shown that N,N-dialkyl-o-iodoanilines bearing nitro, ester, methyl, and methoxy (B1213986) groups undergo smooth Sonogashira coupling. nih.gov This high degree of functional group tolerance minimizes the need for protecting group strategies, leading to more efficient and atom-economical syntheses.

The table below illustrates the substrate scope for Sonogashira coupling involving aniline derivatives.

| Aniline Derivative | Alkyne Partner | Product Type |

| N,N-Dialkyl-o-iodoanilines | Arylacetylenes | N,N-Dialkyl-o-(arylethynyl)anilines |

| N,N-Dialkyl-o-iodoanilines | Vinylacetylenes | N,N-Dialkyl-o-((vinylic)ethynyl)anilines |

| N,N-Dialkyl-o-iodoanilines | Alkylacetylenes | N,N-Dialkyl-o-(alkylethynyl)anilines |

| N,N-Dialkyl-o-iodoanilines | Silylacetylenes | N,N-Dialkyl-o-((silylethynyl))anilines |

The Larock indole (B1671886) synthesis, also known as Larock heteroannulation, is a powerful palladium-catalyzed reaction for the one-pot synthesis of 2,3-disubstituted indoles from an o-iodoaniline and an internal alkyne. wikipedia.orgresearchgate.net This reaction is highly valued for its versatility, regioselectivity, and the ability to construct the indole core in a single step. ub.edunih.gov

The reaction typically employs a palladium(II) catalyst, such as Pd(OAc)₂, a base like potassium carbonate, and a chloride salt additive such as LiCl or n-Bu₄NCl. wikipedia.orgcore.ac.uk The reaction proceeds through a cascade of steps initiated by the oxidative addition of the o-iodoaniline to the Pd(0) catalyst, which is generated in situ. This is followed by coordination and regioselective syn-insertion of the internal alkyne into the aryl-palladium bond. The resulting vinylpalladium intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the aniline nitrogen, forming a six-membered palladacycle. Finally, reductive elimination affords the 2,3-disubstituted indole and regenerates the Pd(0) catalyst. wikipedia.orgub.edu

A key feature of the Larock indole synthesis is its high regioselectivity. Generally, the bulkier substituent of the unsymmetrical alkyne is directed to the 2-position of the resulting indole. nih.govscispace.com This is attributed to steric factors during the alkyne insertion step, where the larger group orients itself away from the sterically encumbered aryl group of the aniline. ub.edu The reaction tolerates a wide range of functional groups on both the aniline and the alkyne, making it a broadly applicable method for the synthesis of complex indole derivatives. nih.govscispace.com

The table below provides a general overview of the Larock Indole Annulation.

| Reactant 1 | Reactant 2 | Key Reagents | Product |

| o-Iodoaniline derivative | Internal Alkyne | Pd(OAc)₂, Base (e.g., K₂CO₃), Chloride salt (e.g., LiCl) | 2,3-Disubstituted Indole |

Other Cross-Coupling Methodologies

Beyond the specific factors controlling regioselectivity, this compound is a suitable substrate for a variety of powerful palladium-catalyzed cross-coupling reactions for C-C bond formation.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents. libretexts.orgyonedalabs.comtcichemicals.com For this compound, the reaction would occur at the highly reactive C-I bond. A typical Suzuki protocol involves a palladium catalyst, a phosphine ligand, and a base. mdpi.com The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the activation of the organoboron reagent to form a borate (B1201080) complex, which facilitates the transmetalation step. tcichemicals.com Given the substrate's steric hindrance, catalyst systems employing bulky biarylphosphine ligands or NHCs are generally preferred to ensure efficient coupling. nih.govnih.gov

Table 3: Illustrative Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 3-Chloroindazole | 5-Indoleboronic acid | P2 (SPhos precatalyst) (3 mol%) | K₃PO₄ | Dioxane/H₂O | 80 nih.gov |

| 4-Bromoanisole | Phenylboronic acid | (tBubpy)PdCl₂ (0.5 mol%) | K₂CO₃ | MeOH/H₂O | 95 researchgate.net |

| 2-Iodoaniline (B362364) derivative | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | >90 (typical) |

The Heck reaction provides a method for the arylation of alkenes, forming a new C-C bond at an sp²-hybridized carbon. wikipedia.orgorganic-chemistry.orgunishivaji.ac.in The reaction of this compound with an alkene, such as an acrylate (B77674) or styrene, would yield a substituted cinnamate (B1238496) or stilbene (B7821643) derivative, respectively. The reaction typically proceeds via a syn-addition of the aryl-palladium species to the alkene, followed by a syn-β-hydride elimination. wikipedia.org The regioselectivity of the addition to the alkene is controlled by both steric and electronic factors, with the aryl group generally adding to the less substituted carbon of the double bond. For electron-deficient alkenes like acrylates, arylation occurs at the β-position. A base is required to regenerate the Pd(0) catalyst at the end of the cycle. In some cases, additives like tetrabutylammonium (B224687) salts can accelerate the reaction. unishivaji.ac.insemanticscholar.org

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their corresponding organoboron and organotin counterparts, which can lead to faster reaction times and milder conditions. wikipedia.org However, they are also more sensitive to air and moisture. The Negishi coupling is highly tolerant of functional groups and is particularly effective for creating sp³-sp² or sp²-sp² bonds. The use of 2-iodoaniline as a substrate in Negishi couplings has been reported to proceed in good yield, suggesting that this compound would be an excellent coupling partner. researchgate.netresearchgate.net Catalyst systems based on bulky ligands like SPhos are highly effective. researchgate.net

Stille Coupling: The Stille reaction couples an organostannane (organotin) reagent with an organic halide. nrochemistry.comorganic-chemistry.org A key advantage of organostannanes is their stability to air and moisture and their tolerance of a wide variety of functional groups. nrochemistry.com However, a major drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the reaction mixture. The rate of transmetalation in the Stille catalytic cycle depends on the organic group being transferred from tin, with alkynyl, vinyl, and aryl groups transferring much faster than alkyl groups. mychemblog.com The reaction is often accelerated by the addition of CuI or fluoride (B91410) ions. mychemblog.comikm.org.my

For a substrate like this compound, both Negishi and Stille couplings offer viable alternatives to the Suzuki reaction, each with its own set of advantages and disadvantages regarding reagent preparation, reactivity, and reaction workup.

Carbonylative Cyclization Reactions

Carbonylative cyclization reactions are powerful tools for the construction of heterocyclic frameworks, and this compound serves as a key starting material in the synthesis of quinolones.

Palladium-Catalyzed Carbonylative Synthesis of Quinolones

The palladium-catalyzed carbonylative annulation of 2-iodoanilines with alkynes is a well-established method for synthesizing quinolin-2(1H)-ones. mdpi.comnih.gov In the case of this compound, this reaction proceeds by reacting the aniline derivative with terminal or internal alkynes in the presence of a palladium catalyst and carbon monoxide. mdpi.comnih.gov The nature of the substituents on both the aniline and the alkyne can influence the reaction's outcome, including the regioselectivity of the final product. mdpi.comnih.gov For instance, the reaction of 2-iodoanilines with terminal alkynes can lead to a mixture of 3- and 4-substituted quinolin-2(1H)-ones. nih.gov The substituent on the nitrogen atom of the iodoaniline is crucial for achieving high yields, with alkoxycarbonyl and p-tolylsulfonyl groups often being effective. nih.gov During the reaction, this nitrogen substituent is typically lost, resulting in N-unsubstituted 2-quinolones. nih.gov

A variety of functional groups on the alkyne partner are tolerated, including alkyl, aryl, hydroxyl, and alkoxyl groups. nih.gov Similarly, both electron-rich and electron-poor N-substituted o-iodoanilines can be used effectively. nih.gov The development of intramolecular versions of this reaction has also led to the synthesis of more complex fused tricyclic 2-quinolones. rsc.org

Below is a table summarizing representative examples of palladium-catalyzed carbonylative synthesis of quinolones from o-iodoanilines.

| Starting o-Iodoaniline | Alkyne | Catalyst System | Product(s) | Yield | Reference |

| N-substituted 2-iodoaniline | Internal Alkyne | Pd catalyst, CO (1 atm) | 3,4-disubstituted 2-quinolone | High | nih.gov |

| 2-Iodoaniline | Terminal Alkyne | Pd(OAc)₂, Pyridine, CO | 3- and 4-substituted quinolin-2(1H)-ones | Moderate | mdpi.com |

| Alkyne-tethered N-substituted o-iodoaniline | - | Palladium catalyst | 4,5-fused tricyclic 2-quinolone | - | rsc.org |

Utilization of CO-Releasing Systems

The use of carbon monoxide gas in chemical synthesis presents significant safety and handling challenges. To circumvent these issues, solid or liquid CO-releasing systems have been developed as alternatives. nih.govmdpi.com Molybdenum hexacarbonyl (Mo(CO)₆) and iron pentacarbonyl (Fe(CO)₅) are common examples of such CO surrogates. nih.govmdpi.com

In the context of quinolone synthesis from 2-iodoanilines, Mo(CO)₆ has been successfully employed as a solid carbon monoxide source in palladium-catalyzed carbonylative annulations with internal alkynes. nih.gov This approach has proven effective for the synthesis of 3,4-disubstituted 2-quinolones. nih.gov More recently, a system using Fe(CO)₅ activated by a dual-base system of piperazine (B1678402) and triethylamine (B128534) has been developed for the synthesis of 4-quinolones from 2-iodoaniline and terminal alkynes. mdpi.com This method offers precise control over the reaction by tuning the kinetics of CO release, carbonylation, and cyclization. mdpi.com

The following table highlights different CO-releasing systems used in quinolone synthesis.

| CO Source | Catalyst System | Substrates | Product | Reference |

| Mo(CO)₆ | Palladium catalyst | N-protected o-iodoanilines, Internal alkynes | 3,4-disubstituted 2-quinolones | nih.gov |

| Fe(CO)₅ | Pd(OAc)₂, Xantphos, Piperazine, Et₃N | 2-iodoaniline, Terminal alkynes | 4-quinolones | mdpi.com |

Mechanistic Insights into Carbonylation and Cyclization Tandem Processes

The palladium-catalyzed carbonylative cyclization to form quinolones is a tandem process involving several key steps. The generally accepted mechanism begins with the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of this compound to form an arylpalladium(II) intermediate. mdpi.comdiva-portal.org This is followed by the coordination and insertion of carbon monoxide into the aryl-palladium bond, generating an acylpalladium(II) complex. mdpi.comdiva-portal.org

Subsequently, the alkyne coordinates to the palladium center and undergoes insertion. The final step is an intramolecular cyclization (aminopalladation or reductive elimination) that forms the quinolone ring and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.combeilstein-journals.org The regiochemical outcome of the reaction, leading to either 3- or 4-substituted quinolones, is influenced by the steric and electronic properties of the substituents on the alkyne. nih.gov

In systems utilizing CO-releasing molecules like Fe(CO)₅, operando mechanistic studies have revealed a novel CO transfer mechanism that facilitates a homogeneous carbonylative cyclization. mdpi.com The dual-base system plays a crucial role in regulating the rate of CO release and the subsequent carbonylation and cyclization steps. mdpi.com

Radical Reactions and Annulations

Beyond its utility in palladium-catalyzed reactions, the unique electronic and steric properties of this compound also make it a substrate for investigation in radical-mediated transformations.

Intramolecular and Intermolecular Radical Initiated Processes

Aryl radicals, which can be generated from aryl iodides, can participate in both intramolecular and intermolecular reactions to form new carbon-carbon or carbon-heteroatom bonds. ucl.ac.ukresearchgate.net For instance, a single-electron transfer mediated process has been developed for indole formation from a 2-iodoaniline derivative and a ketone, showcasing an unconventional regioselectivity. researchgate.net While not specifically detailing the use of this compound, these studies on related iodoanilines suggest its potential in similar radical-mediated cyclizations. researchgate.netresearchgate.net

Intramolecular radical aromatic substitution (ipso substitution) is another powerful strategy where an aryl radical attacks an aromatic ring, displacing a leaving group. ucl.ac.uk The efficiency of these reactions is influenced by factors such as the nature of the tether connecting the radical and the aromatic ring, and the presence of substituents on the acceptor ring. ucl.ac.uk

Role of the Tert-butoxy Group in Radical Stability and Reactivity

The tert-butoxy group, being bulky, can exert significant steric influence on the course of a reaction. researchgate.net This "tert-butyl effect" can direct the regioselectivity of a reaction by sterically shielding certain positions on the aromatic ring. researchgate.net In radical reactions, this steric hindrance can influence the approach of a radical to the aromatic ring, potentially favoring attack at less hindered positions.

Furthermore, the tert-butoxy group is an electron-donating group, which can influence the stability of radical intermediates. While the tert-butoxy group itself is stable under many radical conditions, its electronic contribution can affect the reactivity of the aromatic ring towards radical attack. researchgate.netresearchgate.net The tert-butoxyl radical, which could potentially be formed under certain conditions, is known to undergo β-scission or hydrogen atom abstraction (HAT). princeton.edu However, in the context of the reactions of this compound, the tert-butoxy group primarily acts as a directing group and a stabilizing moiety. researchgate.net

Carbon-Heteroatom (C-X) Bond Formation Reactions

The presence of both a nucleophilic amino group and an iodine-substituted carbon atom on the aromatic ring of this compound makes it a versatile substrate for a variety of carbon-heteroatom (C-X) bond formation reactions. These transformations are fundamental in the synthesis of complex molecules, including pharmaceuticals and materials.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an amine with an aryl halide. wikipedia.org This reaction is a cornerstone of modern synthetic organic chemistry due to its broad substrate scope and functional group tolerance, offering a significant improvement over harsher, traditional methods. wikipedia.org The general applicability of this reaction has made it invaluable in the industrial preparation of numerous pharmaceuticals and in the total synthesis of natural products. wikipedia.org

In the context of this compound, the aryl iodide moiety is a suitable electrophilic partner for Buchwald-Hartwig-type reactions. While the primary amino group within the molecule could potentially undergo self-coupling or other side reactions, appropriate choice of reaction conditions and protecting group strategies can favor intermolecular coupling with a desired amine. The tert-butoxy group, being sterically bulky, can influence the reactivity and regioselectivity of these transformations.

The synthetic utility of applying Buchwald-Hartwig amination to substrates like this compound lies in the ability to introduce a wide array of nitrogen-containing functional groups at the 5-position of the aniline ring. This allows for the construction of complex diaryl or alkyl-aryl amine structures, which are prevalent in medicinal chemistry and materials science. acs.org The development of various generations of phosphine ligands has continuously expanded the scope of the Buchwald-Hartwig reaction, enabling the coupling of virtually any amine with a broad range of aryl partners under increasingly mild conditions. wikipedia.orgacs.org

Table 1: Key Features of Buchwald-Hartwig Amination

| Feature | Description |

|---|---|

| Catalyst | Typically a palladium(0) source, often generated in situ from a Pd(II) precatalyst. wuxiapptec.com |

| Ligands | Bulky, electron-rich phosphine ligands are crucial for catalytic activity. wikipedia.orgtcichemicals.com |

| Base | Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. wuxiapptec.comtcichemicals.com |

| Solvent | Aprotic solvents such as toluene or dioxane are typical. tcichemicals.com |

| Substrate Scope | Wide range of aryl halides (I, Br, Cl, OTf) and amines (primary, secondary, anilines, amides). wikipedia.orgacs.org |

Hypervalent iodine compounds have gained significant traction as reactive intermediates and reagents in organic synthesis due to their low toxicity and high reactivity under mild conditions. beilstein-journals.orgbeilstein-journals.org They are particularly useful in oxidative coupling and ligand transfer reactions, often serving as environmentally benign alternatives to heavy metal reagents. nih.govacs.org

Diaryliodonium salts, a class of hypervalent iodine(III) compounds, are excellent arylating agents. beilstein-journals.orgbeilstein-journals.org They can be synthesized from aryl iodides, such as this compound, through oxidation followed by coupling with an arene or an organometallic arene reagent. acs.org These salts are valued for their ability to transfer an aryl group to a wide range of nucleophiles under transition-metal-free conditions. beilstein-journals.orgnih.gov

The reactivity of diaryliodonium salts is diverse; they can act as sources of aryl cations, aryl radicals, or aryne equivalents depending on the reaction conditions. nih.govacs.org The general mechanism for arylation under metal-free conditions involves the exchange of the salt's counteranion with a nucleophile, followed by reductive elimination to form the arylated product and an aryl iodide. acs.org The presence of the tert-butoxy and amino groups on the aniline ring can influence the stability and reactivity of the resulting diaryliodonium salt.

A significant advantage of using diaryliodonium salts derived from this compound is the ability to perform arylation reactions without the need for transition metal catalysts. beilstein-journals.org This approach simplifies purification and reduces the environmental impact of the synthesis. beilstein-journals.org These reactions have been successfully applied to the arylation of a variety of carbon and heteroatom nucleophiles. beilstein-journals.orgbeilstein-journals.org

Transition-metal-free arylations using diaryliodonium salts can proceed through several mechanistic pathways, including ligand coupling via a three-membered ring transition state. beilstein-journals.orgbeilstein-journals.org The development of these methods has greatly expanded the toolkit for forming C-C and C-X bonds. beilstein-journals.org The use of visible light to promote these transformations at room temperature represents a recent advancement, further enhancing the green credentials of these reactions. iu.edu

Table 2: Comparison of Arylation Methods

| Method | Catalyst | Key Features |

|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Well-established, broad scope for C-N bond formation. wikipedia.org |

| Diaryliodonium Salt Arylation | Often Metal-Free | Avoids transition metal contamination, mild conditions. beilstein-journals.orgnih.gov |

Oxidative Coupling and Ligand Transfer Reactions via Hypervalent Iodine Intermediates

Control of Regioselectivity and Stereoselectivity in Transformations

Achieving high levels of regioselectivity and stereoselectivity is a central goal in modern organic synthesis. In reactions involving multifunctional substrates like this compound, controlling the site and spatial orientation of bond formation is critical for obtaining the desired product.

The outcome of chemical reactions involving this compound is governed by a combination of electronic and steric factors. acs.org The amino group is an activating, ortho-, para-directing group due to its electron-donating nature, while the iodine atom is a deactivating, ortho-, para-directing group. The tert-butoxy group exerts a significant steric influence due to its bulkiness. numberanalytics.com

In electrophilic aromatic substitution reactions, the bulky tert-butoxy group can hinder the approach of an electrophile to the ortho position (C-3), potentially favoring substitution at the C-6 position. numberanalytics.com In coupling reactions, such as the Larock indole synthesis, the regioselectivity is often controlled by steric effects, with the bulkier substituent of an alkyne preferentially adding to the less sterically hindered position. ub.eduresearchgate.net However, electronic effects can also play a crucial role; for instance, in some palladium-catalyzed additions to alkynes, the aryl group from the aryl iodide tends to add to the less hindered end, while the aryl group from a boronic acid may prefer the more electron-poor end. acs.org A delicate balance between these competing electronic and steric influences ultimately dictates the regiochemical outcome of the reaction. acs.orgub.edu

Table 3: Factors Influencing Regioselectivity

| Factor | Influence on this compound Reactions |

|---|---|

| Electronic Effects | The electron-donating amino group activates the ring, while the iodo group deactivates it. This can direct incoming groups to specific positions. researchgate.net |

| Steric Hindrance | The bulky tert-butoxy group can block access to adjacent positions, forcing reactions to occur at less hindered sites. numberanalytics.comub.edu |

Chiral Catalyst and Ligand Design for Enantioselectivity

The development of enantioselective transformations using ortho-iodoanilides, such as this compound, is critically dependent on the rational design of chiral catalysts and ligands. These components create a chiral environment around the reacting substrate, guiding the formation of one enantiomer over the other. While studies focusing specifically on this compound are not extensively detailed in the reviewed literature, the principles of asymmetric catalysis established for the broader class of o-iodoanilides are directly applicable.

Key strategies in chiral catalyst and ligand design for related systems include:

Phase-Transfer Catalysis: The asymmetric synthesis of axially chiral o-iodoanilides has been achieved through phase-transfer catalyzed N-alkylations. researchgate.net This method utilizes chiral quaternary ammonium (B1175870) salt organocatalysts to control the stereochemical outcome of the alkylation, leading to products with high enantiomeric excess. researchgate.net The success of this approach relies on the catalyst's ability to form a chiral ion pair with the anilide anion, effectively directing the approach of the electrophile. researchgate.net

Transition Metal Catalysis with Chiral Ligands: Transition metals, particularly palladium, rhodium, and nickel, are workhorses in asymmetric catalysis. nih.govmdpi.comnih.gov Their effectiveness is magnified by coordination to specifically designed chiral ligands.

Bis(oxazoline) (BOX) Ligands: C₂-symmetric bis(oxazoline) ligands are a prominent class used in asymmetric catalysis. acs.org Mono-anionic BOX ligands, for instance, have been employed with nickel to catalyze enantioselective intramolecular C-H bond amination, yielding pyrrolidines with moderate to good enantioselectivity (up to 79% ee). nih.gov The ligand's structure is crucial, as it dictates the electronic features and the steric environment at the metal center. nih.gov

Axially Chiral Ligands: Ligands possessing axial chirality, such as those derived from 1,1'-binaphthyl (BINOL) or 1,1'-spirobiindane-7,7'-diol (SPINOL), are renowned for their ability to induce high levels of enantioselectivity. nih.govchemrxiv.org The rigid, well-defined chiral pockets created by these ligands effectively control the substrate's orientation during the catalytic cycle. nih.gov Mixed-ligand Rh(II) catalysts, incorporating both chiral and achiral ligands, have also been designed to create unique 'chiral crown' conformations that enhance selectivity in reactions like cyclopropanation and bicyclobutanation. nih.gov

Noncovalent Interactions: Modern ligand design increasingly incorporates functional groups capable of noncovalent interactions, such as hydrogen bonding, with the substrate. mdpi.com These interactions provide a secondary layer of stereochemical control, precisely orienting the substrate within the catalyst's chiral pocket to enhance enantioselectivity in C-H activation and amination reactions. mdpi.com

The selection of a specific catalyst-ligand combination is substrate-dependent, and adjustments to the ligand's steric and electronic properties are often necessary to optimize enantioselectivity for different starting materials. chemrxiv.org

Table 1: Examples of Chiral Ligand Types and Their Applications in Asymmetric Catalysis Relevant to Anilide Substrates

| Ligand/Catalyst Type | Metal | Reaction Type | Key Feature | Reference(s) |

| Chiral Phase-Transfer Catalyst | - | N-Alkylation | Forms chiral ion pair with anilide anion | researchgate.net |

| Mono-anionic Bis(oxazoline) (BOX) | Ni | C-H Amination | Simulates electronic features of dipyrrinato ligands | nih.gov |

| SPINDOLE (Spirocyclic Indole) | Rh, Pd | Hydrogenation, Allylic Alkylation | C₂-symmetric, spirocyclic framework derived from indole | nih.gov |

| Mixed-Ligand PTTL/TPA | Rh | Bicyclobutanation | 'Chiral crown' conformation | nih.gov |

| Chiral Carbonyl Acids | Ir | C-H Activation | Ligand-substrate noncovalent interactions | mdpi.com |

Detailed Mechanistic Studies of Reaction Pathways

Understanding the detailed reaction mechanisms is paramount for controlling and optimizing transformations involving this compound. Studies on this compound and its close analogs have employed a combination of experimental techniques and computational calculations to elucidate the complex sequences of events that occur during a reaction.

Identification of Key Intermediates and Transition States

A variety of reactive intermediates and transition states have been identified or proposed in reactions involving o-iodoanilines.

Palladacycle Intermediates: In palladium-catalyzed reactions, such as C-H activation and cyclization, the formation of palladacycle intermediates is a common mechanistic feature. nih.gov Oxidative addition of the aryl iodide to a Pd(0) species initiates the cycle, forming an arylpalladium(II) complex. ruhr-uni-bochum.demdpi.com Subsequent intramolecular C-H activation or coordination with another reactant can lead to the formation of stable, characterizable cyclopalladated complexes. acs.org For example, in the C-H olefination of aromatic compounds promoted by a Pd/S,O-ligand system, NMR studies identified a specific Pd(II) complex as the catalyst resting state, suggesting that the subsequent C-H activation step is rate-determining. nih.gov

Aryl Radical Intermediates: Photostimulated reactions of o-iodoanilides can proceed via aryl radical intermediates. conicet.gov.ar Under these conditions, a single-electron transfer (PET) can occur, leading to the homolytic cleavage of the C-I bond. The resulting aryl radical can then undergo various transformations, including ipso substitution or intramolecular rearrangements like a 1,5-hydrogen transfer from a side chain to the radical center. conicet.gov.ar

Arylnitrenium Ions: In photolytic reactions, iodoaniline derivatives can generate highly reactive arylnitrenium ions. iastate.edu Detailed studies on p-iodoaniline precursors have shown that photoexcitation can lead to both singlet and triplet state nitrenium ions. The presence of the heavy iodine atom facilitates intersystem crossing (ISC), promoting the formation of the triplet state. iastate.edu These intermediates are transient but play a decisive role in the final product distribution, ultimately undergoing processes like proton and electron transfer. iastate.edu

Hypervalent Iodine and Anionic Metal Species: The activation of the iodoarene can involve the formation of hypervalent iodine species, which exhibit reactivity similar to transition metals. acs.org In other pathways, particularly in palladium catalysis, DFT calculations have suggested the intermediacy of anionic palladium species, where the aryl halide coordinates to the metal center through the iodine atom, offering an alternative mechanism to the standard neutral oxidative addition pathway. ruhr-uni-bochum.de

Energy Profiles and Reaction Kinetics

The energetics and rates of reaction steps provide quantitative insight into the reaction mechanism.

Computational Modeling (DFT): Density Functional Theory (DFT) is a powerful tool for mapping potential energy surfaces and calculating the energies of intermediates and transition states. acs.orgresearchgate.net For the photolysis of an iodoaniline derivative, ab initio calculations mapped the excited state reactivity channels, revealing an energetically accessible singlet-triplet crossing along the N-N stretch coordinate and showing that the excited triplet state is unbound, leading to spontaneous generation of the triplet nitrenium ion. iastate.edu In palladium-catalyzed cross-coupling reactions, DFT studies have been used to compare different mechanistic pathways, such as neutral versus anionic cycles, and to identify the rate-determining step, which is often the transmetalation or the C-H activation. ruhr-uni-bochum.de

Kinetic Studies: Experimental kinetic analysis complements computational work. In the Ni-catalyzed enantioselective C-H amination of substrates related to o-iodoanilines, the reaction was found to be first-order in catalyst concentration and zero-order in substrate concentration, indicating that an event following the initial substrate binding, likely the C-H activation itself, is the rate-determining step. nih.gov Kinetic profiles of palladium-catalyzed olefinations have been monitored by NMR, allowing for the comparison of different catalyst precursors and confirming the role of specific complexes in the catalytic cycle. nih.gov Similarly, kinetic experiments were noted as being important for understanding the Pd-catalyzed cyclization of o-iodoanilines with acrylates. researchgate.net

Table 2: Kinetic and Energetic Data from Mechanistic Studies of Related Systems

| Reaction Type | Method | Finding | Implication | Reference |

| Ni-Catalyzed C-H Amination | Kinetic Study (NMR) | Rate = k[catalyst]¹[substrate]⁰ | C-H activation or a subsequent step is rate-limiting, not substrate binding. | nih.gov |

| Pd-Catalyzed Cross-Coupling | Kinetic Study | Rate = kobs[Catalyst]0.98 | The reaction is first-order in the palladium catalyst. | nih.gov |

| Photolysis of Iodoaniline derivative | DFT Calculations | Energetically accessible singlet-triplet crossing | Explains the efficient formation of triplet arylnitrenium ion intermediates. | iastate.edu |

| Pd-Catalyzed Olefination | Kinetic Profile (NMR) | Catalyst resting state identified | C-H activation is the rate-determining step of the catalytic cycle. | nih.gov |

Role of Specific Catalysts and Bases in Reaction Progression

The choice of catalyst and base is often the most critical factor in determining the efficiency, selectivity, and even the mechanistic pathway of a reaction involving this compound.

Role of the Catalyst: Palladium complexes are the most widely used catalysts for transformations of aryl iodides. mdpi.com The ligands coordinated to the palladium center, such as phosphines or N-heterocyclic carbenes (NHCs), are not mere spectators; they modulate the catalyst's reactivity and stability. nih.gov The structure of the metal complex directly influences the rate and selectivity of C-H cleavage. nih.gov For instance, the mechanism of palladium-catalyzed cross-coupling can proceed through either a neutral Pd(0)L₂ complex or an anionic "Jutand-type" [Pd(0)L₂X]⁻ species, with both pathways being energetically feasible depending on the conditions. ruhr-uni-bochum.de

Role of the Base: Bases play a multifaceted role in these reactions. In many C-H activation and cross-coupling reactions, a base is required to facilitate the C-H bond cleavage step, often via a concerted metalation-deprotonation (CMD) mechanism. nih.gov Strong bases like potassium tert-butoxide (KOtBu) or weaker bases such as potassium acetate (B1210297) and potassium pivalate (B1233124) are commonly employed. researchgate.netbeilstein-journals.org The choice of base can be crucial for success; for example, the Pd-catalyzed cyclization of o-iodoanilines with acrylates was only achieved with specific bases like potassium pivalate. researchgate.net Bases can also play a more unusual role by directly interacting with the catalyst complex. In M/NHC systems, oxygen bases can induce an O-NHC coupling, leading to the decomposition of the initial complex to generate highly active "NHC-free" metal species, thereby acting as a catalyst activator. nih.gov In other cases, bases can react with metal carbonyls, like the reaction of t-BuOK with Fe(CO)₅, to generate highly reactive intermediates capable of promoting reactions such as the double carbonylation of alkynes. acs.org

Applications of 2 Tert Butoxy 5 Iodoaniline As a Building Block in Complex Organic Molecule Synthesis

Synthesis of Indole (B1671886) Derivatives and Related Heterocycles

The indole scaffold is a privileged structure found in numerous natural products and pharmaceuticals. ub.edunih.gov The use of 2-(tert-butoxy)-5-iodoaniline has proven to be a valuable strategy in the synthesis of various indole derivatives, offering pathways to novel and complex molecular architectures.

Construction of 2,3-Disubstituted Indoles

The Larock indole synthesis is a powerful palladium-catalyzed method for creating 2,3-disubstituted indoles from 2-iodoanilines and internal alkynes. ub.edunih.gov This reaction is known for its high regioselectivity, generally placing the sterically larger substituent of the alkyne at the C2 position of the resulting indole. ub.edu

A key challenge in the Larock heteroannulation can be the regioselectivity when using alkynes with substituents of similar steric bulk. To address this, a sequential approach involving a Larock heteroannulation followed by a silicon-based cross-coupling reaction has been developed. ub.edunih.gov In this methodology, substituted 2-iodoanilines react with an alkynyldimethylsilyl tert-butyl ether. Following hydrolysis, this yields 3-substituted indole-2-silanols. These intermediates can then undergo cross-coupling reactions with aryl halides to produce a variety of multi-substituted indoles. ub.edunih.gov

| Reactants | Conditions | Product | Key Feature |

| Substituted 2-iodoanilines, alkynyldimethylsilyl tert-butyl ether | Larock heteroannulation, hydrolysis | 3-substituted indole-2-silanols | Formation of a versatile silanol (B1196071) intermediate |

| Sodium 2-indolylsilanolate salts, aryl bromides/chlorides | Cross-coupling reaction | Multi-substituted indoles | Overcomes regioselectivity issues |

Synthesis of N-Substituted and Ring-Substituted Indoles

The versatility of this compound extends to the synthesis of indoles with various substitution patterns. For instance, N-substituted 2-iodoanilines can be employed in the Larock indole synthesis. While the original Larock method does not necessitate a substituent on the aniline (B41778) nitrogen, using N-protected derivatives can be advantageous in certain synthetic strategies. nih.gov

Furthermore, the iodo-substituent on the aniline ring provides a handle for further functionalization. For example, palladium-catalyzed reactions can be used to introduce a variety of substituents at the 5-position of the indole ring, derived from the initial 5-iodoaniline. This allows for the synthesis of a library of ring-substituted indoles. ub.edu

| Starting Material | Reaction | Product | Significance |

| N-benzyl-2-iodoaniline, alkynyldimethylsilyl tert-butyl ether | Larock heteroannulation | N-benzyl-3-pentyl-indole-2-silanol | Demonstrates compatibility of N-substitution |

| 2-iodo-N-tosylanilines, terminal/internal alkynes | Pd/C-catalyzed coupling-cyclization | 2,3-disubstituted and N-tosyl-indoles | Ultrasound-assisted synthesis provides a faster and milder alternative |

| 5-substituted-2-iodoanilines | Larock heteroannulation | 2,3,5-trisubstituted indoles | Allows for diversification at the 5-position |

Pathways to Pyrrolo-Fused Heterocycles

The strategic placement of functional groups in derivatives of this compound enables the synthesis of more complex, fused heterocyclic systems. Pyrrole (B145914) and its fused derivatives are of significant interest in medicinal chemistry. nih.govmdpi.com The development of synthetic routes to pyrrolo-fused heterocycles, such as pyrrolo[1,2-a]quinoxalines, often involves multi-step sequences that can be initiated from appropriately substituted anilines. nih.gov

One approach involves the initial coupling of a 2-iodoaniline (B362364) derivative with pyrrole to form an N-(2-aminophenyl)pyrrole intermediate. This intermediate can then undergo further cyclization reactions to generate the desired fused heterocyclic scaffold. nih.gov While direct examples utilizing this compound were not explicitly detailed in the provided context, its structural motifs are pertinent to the construction of the necessary precursors for such syntheses.

Construction of Quinolines, Isoquinolines, and Quinolones

Quinolines and their related heterocyclic structures are prevalent in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. organic-chemistry.org The 2-iodoaniline core is a common starting point for the synthesis of these important scaffolds.

Palladium-Catalyzed Annulations for Quinoline (B57606) Scaffolds

Palladium-catalyzed annulation reactions provide an efficient means to construct quinoline rings. A notable method involves the reaction of o-iodoanilines with propargyl alcohols. organic-chemistry.orgorganic-chemistry.org This approach allows for the synthesis of 2,4-disubstituted quinolines under mild conditions and demonstrates a broad tolerance for various functional groups. organic-chemistry.org The proposed mechanism for this transformation involves several steps, including oxidative addition of the palladium catalyst to the o-iodoaniline, insertion of the alkyne, β-hydride elimination, enol-keto tautomerization, and a final dehydrative cyclization. organic-chemistry.org

| Reactants | Catalyst System | Product | Advantages |

| o-Iodoanilines, Propargyl alcohols | Pd(OAc)₂, dppp, DBU | 2,4-Disubstituted quinolines | Mild conditions, broad substrate scope, high yields |

Regioselective Synthesis of Quinolin-4-ones

Quinolin-4-ones are a significant subclass of quinoline derivatives with diverse biological activities. mdpi.comresearchgate.net Their synthesis can be achieved through various methods, including palladium-catalyzed carbonylative cyclizations. The reaction of 2-iodoanilines with terminal alkynes in the presence of carbon monoxide is a key strategy for constructing the quinolin-4-one core. mdpi.com

This carbonylative annulation, first described by Torii's group, initially required high pressures of carbon monoxide. mdpi.com Subsequent improvements have led to milder reaction conditions. The regioselectivity of this reaction, leading to either 2- or 4-substituted quinolinones, can be influenced by the reaction conditions and the nature of the substrates.

In a related approach, the palladium-catalyzed reaction of 2-iodoanilines with heterocumulenes, such as carbodiimides, under a carbon monoxide atmosphere can regioselectively produce 4(3H)-quinazolinone derivatives. acs.org The reaction is believed to proceed through the in-situ formation of a urea-type intermediate, followed by palladium-catalyzed carbonylation and cyclization. acs.org

| Reactants | Conditions | Product | Key Aspect |

| 2-Iodoaniline, Terminal alkynes, CO | PdCl₂(PPh₃)₂ or PdCl₂(dppf)Cl₂ | Quinolin-4-ones | Carbonylative cyclization |

| o-Iodoanilines, Carbodiimides, CO | Pd catalyst | 4(3H)-Quinazolinones | Regioselective synthesis via a urea-type intermediate |

Preparation of Other Polycyclic Aromatic Nitrogen Heterocycles

Substituted o-iodoanilines are fundamental precursors for synthesizing a variety of polycyclic aromatic nitrogen heterocycles (PANHs). researchgate.net The presence of both an amino group and an iodo group on adjacent carbons facilitates palladium-catalyzed tandem reactions, such as the Larock heteroannulation, which constructs indole rings with high regioselectivity and in good to excellent yields. researchgate.netub.edu This methodology involves the reaction of an o-iodoaniline with an alkyne, proceeding through oxidative addition, alkyne insertion, and reductive elimination to form the indole core in a single pot. ub.edu

The utility of this scaffold extends to more complex systems. For instance, a modular building block approach has been used to synthesize benzobischalcogeno[3,2-c]quinolines. rsc.org In this strategy, a substituted 2-iodoaniline, prepared via ortho-iodination of a para-alkylaniline, undergoes a Sonogashira coupling with another 2-iodoaniline derivative to form a key diyne intermediate. rsc.org This intermediate is then subjected to further cyclization to yield large, planar heterocyclic systems with tunable electronic properties. rsc.org Such syntheses highlight the role of iodoaniline derivatives in creating structurally complex and functionally interesting polycyclic compounds.

Benzofurans and Related Oxygen-Containing Heterocycles

While the direct synthesis of benzofurans typically starts from 2-iodophenols, the underlying principles of tandem catalysis can be applied to related oxygen-containing heterocycles. acs.org The synthesis of benzofurans often involves a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization, a strategy analogous to the Larock indole synthesis. acs.orgbeilstein-journals.org

In some multistep synthetic routes, an aniline derivative can be used to build upon a pre-existing heterocyclic core. For example, 2-iodoaniline has been used as a coupling partner in the synthesis of potent and selective cannabinoid receptor 2 agonists based on a 2,3-dihydro-1-benzofuran scaffold. nih.gov In this case, the 2-iodoaniline is coupled to a carboxylic acid on the benzofuran (B130515) ring system via an amide bond formation, demonstrating its use in modifying existing oxygen heterocycles. nih.gov

Furthermore, synthetic strategies have been developed for oxygen-containing heterocycles that start with related building blocks and employ similar reaction conditions, such as Sonogashira-Hagihara cross-coupling reactions of bromo-hydroxybenzaldehydes with various alkynes, followed by condensation to form the final heterocyclic product. clockss.org

Pyridazines and Related Nitrogen-Containing Azaheterocycles

The pyridazine (B1198779) ring is a valuable heterocycle in drug discovery, often used as a bioisostere for a phenyl ring. nih.govambeed.com Syntheses of pyridazine derivatives frequently involve aza-Diels-Alder reactions, for example, between 1,2,3-triazines and 1-propynylamines, which proceed under neutral, metal-free conditions. organic-chemistry.org

Although direct synthesis of pyridazines from this compound is not prominently featured in the literature, this building block is highly effective for creating other important azaheterocycles, such as quinolines. A palladium-catalyzed migratory cycloannulation of 2-iodoaniline derivatives with unactivated alkenes provides an efficient route to tetrahydroquinolines. researchgate.netresearchgate.net This redox-neutral reaction proceeds via migratory insertion and an aza-Michael addition, tolerating a wide range of functional groups and enabling the rapid construction of 6-, 7-, and 8-membered azaheterocycles. researchgate.netresearchgate.net The reaction demonstrates broad substrate scope, with various substituents on the aniline nitrogen being well-tolerated. researchgate.net

The table below summarizes the synthesis of tetrahydroquinoline derivatives from N-substituted 2-iodoanilines and an unactivated alkene, a reaction pathway applicable to this compound.

| Entry | N-Substituent (2-iodoaniline) | Alkene | Product | Yield (%) | Ref |

| 1 | Benzyl | 1-octene | N-Benzyl-2-hexyl-1,2,3,4-tetrahydroquinoline | 81 | researchgate.net |

| 2 | Methyl | 1-octene | N-Methyl-2-hexyl-1,2,3,4-tetrahydroquinoline | 72 | researchgate.net |

| 3 | tert-Butyl | 1-octene | N-tert-Butyl-2-hexyl-1,2,3,4-tetrahydroquinoline | 65 | researchgate.net |

| 4 | H (unprotected) | 1-octene | 2-Hexyl-1,2,3,4-tetrahydroquinoline | 59 | researchgate.net |

Role in Multi-Component Reactions (MCRs) for Molecular Complexity

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are a cornerstone of modern synthetic and medicinal chemistry. mdpi.comajrconline.org They offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse molecules. mdpi.com Building blocks like this compound are ideal substrates for MCRs due to their multiple reactive sites that can participate in sequential transformations.

The iodoaniline scaffold is frequently employed in transition-metal-catalyzed MCRs. For example, 2-iodoanilines can react with alkynes and carbon monoxide in a palladium-catalyzed carbonylative cyclization to produce 2-quinolones, which are important pharmacophores. rsc.org

Strategic Incorporation into One-Pot Processes

The true power of MCRs is realized in one-pot processes, which eliminate the need for isolating intermediates, thereby saving time, reagents, and reducing waste. nih.gov The functional arrangement of this compound is perfectly suited for designing one-pot tandem or cascade reactions.

A notable example is the one-pot synthesis of 3,4-dihydroquinazolines. This reaction involves the treatment of an ortho-aminoarylketone (which can be derived from a 2-iodoaniline) with a nitrile and a primary amine. acs.org A more direct application involves the palladium-catalyzed reaction of 2-iodoanilines with dialkyl itaconates, which proceeds through a sequential Heck reaction and cyclization to furnish 3-substituted 2-quinolones in good yields. mdpi.com These processes form multiple bonds and one or more rings in a single synthetic operation, showcasing the strategic advantage of using a bifunctional building block like 2-iodoaniline. researchgate.net

The data below illustrates a one-pot synthesis of 3,4-dihydroquinazolines, highlighting the efficiency of such processes.

| Substrate 1 (Aniline) | Substrate 2 (Nitrile) | Substrate 3 (Amine) | Product | Yield (%) | Ref |

| 2-Aminobenzophenone | Acetonitrile | Aniline | 2-Methyl-3,4-diphenyl-3,4-dihydroquinazoline | 85 | acs.org |

| 2-Aminobenzophenone | Benzonitrile | Aniline | 2,3,4-Triphenyl-3,4-dihydroquinazoline | 92 | acs.org |

| 2-Amino-5-chlorobenzophenone | Acetonitrile | Aniline | 6-Chloro-2-methyl-3,4-diphenyl-3,4-dihydroquinazoline | 88 | acs.org |

Exploration of New Reaction Spaces

The use of strategically functionalized building blocks like this compound in MCRs opens up new reaction spaces and provides access to novel chemical scaffolds that are often difficult to synthesize via traditional linear methods. mdpi.com The convergence and high atom economy of MCRs make them ideal for diversity-oriented synthesis, allowing chemists to explore vast areas of chemical space by simply varying the starting components. ajrconline.org

By combining the reactivity of the aryl iodide in palladium-catalyzed cross-couplings with the nucleophilicity of the aniline group in cyclizations or condensations, complex molecular architectures can be assembled efficiently. The tert-butoxy (B1229062) group further modulates the properties of the molecule, enhancing solubility and providing steric influence that can control regioselectivity in certain reactions. This allows for the development of novel one-pot sequences, potentially combining metal catalysis with organocatalysis or other reaction types to forge intricate polycyclic and pharmacologically relevant molecules. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Analysis

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

High-Resolution 1H and 13C NMR for Structural Assignment of Derivatives

High-resolution 1D NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in characterizing any new derivative of 2-(Tert-butoxy)-5-iodoaniline. These techniques allow for the unambiguous assignment of protons and carbons within a molecule's framework.

For instance, in the characterization of a simple derivative such as N-(2-(tert-butoxy)-5-iodophenyl)acetamide, formed by the acylation of the parent aniline (B41778), every signal in the ¹H and ¹³C NMR spectra can be assigned. The ¹H NMR spectrum would clearly show the disappearance of the aniline's -NH₂ protons and the appearance of a new amide N-H singlet, alongside a singlet for the acetyl (-COCH₃) methyl protons. The aromatic protons would exhibit splitting patterns consistent with the 1,2,4-trisubstituted ring system.

Similarly, the ¹³C NMR spectrum provides complementary information. The presence of a new carbonyl carbon signal around 168-170 ppm and a methyl carbon signal around 24 ppm would confirm the acetylation. The chemical shifts of the aromatic carbons are also influenced by the change from an amino to an acetamido group, providing further structural confirmation. openstax.org

Table 1: Predicted ¹H and ¹³C NMR Data for N-(2-(tert-butoxy)-5-iodophenyl)acetamide

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Aromatic-H | δ 6.7-7.8 ppm (m, 3H) | δ 85-150 ppm (6C) |

| Amide-H | δ ~8.0 ppm (s, 1H) | - |

| Acetyl-CH₃ | δ ~2.2 ppm (s, 3H) | δ ~24 ppm |

| Carbonyl C=O | - | δ ~169 ppm |

| tert-Butyl-CH₃ | δ ~1.4 ppm (s, 9H) | δ ~29 ppm |

Note: Data is predicted based on typical chemical shifts for analogous structures.

Reaction Monitoring via In Situ NMR

In situ NMR spectroscopy allows chemists to observe a reaction as it happens in real-time directly within the NMR spectrometer. acs.orgaip.org This technique provides invaluable kinetic data and can reveal the presence of transient intermediates that are otherwise undetectable. A reaction involving this compound, such as a Suzuki coupling or a Buchwald-Hartwig amination, could be monitored by setting up the reaction in an NMR tube and acquiring spectra at regular intervals. acs.org

By integrating the signals corresponding to the starting material and the product over time, a reaction profile can be generated. For example, in a coupling reaction, one could monitor the disappearance of the aromatic proton signals of this compound and the simultaneous appearance of new signals corresponding to the coupled product. This method offers a non-invasive way to study reaction kinetics and optimize conditions without the need for quenching and chromatographic analysis at each time point. mdpi.comrsc.org

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While 1D NMR provides essential information, complex structures often require 2D NMR experiments to establish definitive atomic connectivity. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For a derivative of this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons, confirming their relative positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). columbia.edu This is crucial for assigning carbon signals, as each cross-peak links a specific proton resonance to its corresponding carbon resonance. For example, it would definitively link each aromatic proton signal to its specific aromatic carbon signal. libretexts.org

Quantitative NMR (qNMR) for Reaction Conversion and Yield Determination

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration, purity, or yield of a substance without requiring an identical standard of the analyte. ox.ac.uknih.gov The principle relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it. researchgate.netemerypharma.com